molecular formula C22H19BrN4O B15016996 4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B15016996
M. Wt: 435.3 g/mol
InChI Key: DENZKLNBFPVDLM-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzotriazole derivative is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amidation: Amine, coupling agents like EDC or DCC

    Coupling Reactions: Palladium catalysts, boronic acids or esters

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzotriazole derivatives with different aryl or vinyl groups.

Scientific Research Applications

4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-2-ethylphenol
  • 2-bromo-4-(4-ethylbenzyl)benzamide

Comparison

Compared to similar compounds, 4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole core

Properties

Molecular Formula

C22H19BrN4O

Molecular Weight

435.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19BrN4O/c1-3-15-4-10-18(11-5-15)27-25-20-12-14(2)19(13-21(20)26-27)24-22(28)16-6-8-17(23)9-7-16/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

DENZKLNBFPVDLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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